molecular formula C14H11F3O3 B8070766 (4-(4-(Trifluoromethoxy)phenoxy)phenyl)methanol

(4-(4-(Trifluoromethoxy)phenoxy)phenyl)methanol

Cat. No.: B8070766
M. Wt: 284.23 g/mol
InChI Key: YPVVIPKSYPCELD-UHFFFAOYSA-N
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Description

(4-(4-(Trifluoromethoxy)phenoxy)phenyl)methanol is a chemical building block of significant interest in medicinal chemistry, particularly in the synthesis of compounds targeting infectious diseases. Its structure, featuring a diaryl ether linkage and a trifluoromethoxy group, is frequently employed in antimalarial drug discovery programs. This compound serves as a crucial synthetic intermediate for the development of novel 4(1H)-quinolone derivatives, which are investigated as potent inhibitors of the Plasmodium cytochrome bc1 complex, a validated target for antimalarial therapy . These next-generation endochin-like quinolones (ELQs) are designed to overcome the resistance associated with existing treatments like atovaquone . The incorporation of the trifluoromethoxy (OCF 3 ) group is a strategic element in modern drug design. This moiety can enhance the metabolic stability, lipophilicity, and overall pharmacokinetic profile of a drug candidate, making it a valuable feature in the optimization of new chemical entities . The benzylic alcohol functional group in this compound provides a versatile handle for further chemical transformations, allowing researchers to link this aromatic moiety to various core structures during analog synthesis . This product is intended for research and development purposes in a controlled laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic uses. It is strictly not for human consumption.

Properties

IUPAC Name

[4-[4-(trifluoromethoxy)phenoxy]phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3O3/c15-14(16,17)20-13-7-5-12(6-8-13)19-11-3-1-10(9-18)2-4-11/h1-8,18H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPVVIPKSYPCELD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)OC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-(Trifluoromethoxy)phenoxy)phenyl)methanol typically involves the following steps:

    Starting Materials: The synthesis begins with 4-(Trifluoromethoxy)phenol and 4-bromophenylmethanol.

    Reaction Conditions: A nucleophilic substitution reaction is carried out where 4-(Trifluoromethoxy)phenol reacts with 4-bromophenylmethanol in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(4-(4-(Trifluoromethoxy)phenoxy)phenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethoxy group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in acidic medium.

    Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Corresponding aldehydes or carboxylic acids.

    Reduction: Corresponding alkanes.

    Substitution: Various substituted phenylmethanol derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing trifluoromethyl groups often exhibit enhanced biological activity. Trifluoromethoxy-substituted phenols have been studied for their antimicrobial properties. For instance, derivatives of this compound have shown promising results against various bacterial strains due to their ability to disrupt bacterial cell membranes and inhibit growth .

Antiparasitic and Antitubercular Activity

The compound's structural similarity to known antiparasitic agents makes it a candidate for further investigation in treating diseases such as leishmaniasis and tuberculosis. Studies have demonstrated that similar trifluoromethyl-containing compounds exhibit significant activity against Leishmania donovani, surpassing standard treatments in efficacy . The potential for this compound to be optimized for antitubercular activity is also being explored, given the ongoing need for effective treatments against drug-resistant strains .

Synthesis of Novel Materials

(4-(4-(Trifluoromethoxy)phenoxy)phenyl)methanol can serve as a precursor in the synthesis of novel materials such as phthalocyanines. These materials are known for their applications in photodynamic therapy and as dyes in various industrial applications . The incorporation of trifluoromethyl groups can enhance the electronic properties of these materials, making them suitable for advanced applications in electronics and optics.

Polymer Chemistry

In polymer chemistry, trifluoromethylated compounds are utilized to modify the properties of polymers, improving their thermal stability and chemical resistance. The incorporation of this compound into polymer matrices could lead to the development of high-performance materials suitable for harsh environments .

Fragment-Based Drug Discovery

The compound can be employed in fragment-based drug discovery approaches, where small molecules are screened for their ability to bind to biological targets. Its unique structural features allow it to interact with various proteins, providing insights into ligand-target interactions that are crucial for drug development .

Mechanistic Studies

As a chemical probe, this compound can be used to study biological mechanisms at the molecular level. Its ability to selectively inhibit specific pathways makes it a valuable tool for understanding disease mechanisms and identifying potential therapeutic targets.

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Antimicrobial MDPI Study on Trifluoromethyl DrugsDemonstrated significant antimicrobial activity against multiple strains.
Antiparasitic PMC Article on NitroimidazopyrazinonesShowed superior efficacy against L. donovani compared to standard treatments.
Materials Science ResearchGate on Trifluoromethyl PhthalocyaninesHighlighted the potential for novel materials with enhanced electronic properties.
Biological Probing PMC on Fragment-Based ScreeningIdentified interactions with key proteins relevant to drug discovery efforts.

Mechanism of Action

The mechanism by which (4-(4-(Trifluoromethoxy)phenoxy)phenyl)methanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its binding affinity to hydrophobic pockets within target proteins. This can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds share structural similarities with (4-(4-(Trifluoromethoxy)phenoxy)phenyl)methanol but differ in substituents or core functionalities:

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Key Features
This compound C₁₄H₁₁F₃O₃ -OCF₃, -CH₂OH 268.23 Bifunctional (ether + alcohol), high polarity, electron-deficient aromatic ring
(4-(4-(Trifluoromethyl)phenoxy)phenyl)methanol C₁₄H₁₁F₃O₂ -CF₃, -CH₂OH 252.24 Lacks ether oxygen; stronger electron withdrawal via -CF₃
(4-Chloro-3-(trifluoromethoxy)phenyl)methanol C₈H₆ClF₃O₂ -Cl, -OCF₃, -CH₂OH 226.58 Chloro substituent increases steric hindrance and lipophilicity
4-(4-(Trifluoromethoxy)phenyl)piperidine C₁₂H₁₄F₃NO -OCF₃, piperidine ring 245.24 Nitrogen-containing ring enhances hydrogen bonding potential

Key Observations :

  • Electron-Withdrawing Effects : The -OCF₃ group in the target compound provides moderate electron withdrawal compared to -CF₃ (). This difference influences reactivity in electrophilic substitutions; -OCF₃ is less deactivating than -CF₃, allowing for milder reaction conditions in derivatization.
  • Polarity and Solubility: The hydroxyl group in the target compound enhances water solubility compared to non-alcohol analogs like 4-(4-(Trifluoromethoxy)phenyl)piperidine.

Comparison with Analog Syntheses :

  • 4-(4-(Trifluoromethoxy)phenyl)piperidine : Synthesized via HCl/MeOH-mediated deprotection of a tert-butyl carbamate intermediate (). This highlights the stability of the -OCF₃ group under acidic conditions.
  • (4-Chloro-3-(trifluoromethoxy)phenyl)methanol: Likely synthesized via chlorination of a precursor, followed by hydroxylation, though steric challenges may reduce yields compared to the target compound .

Physicochemical Properties

Property Target Compound (4-(4-(Trifluoromethyl)phenoxy)phenyl)methanol (4-Chloro-3-(trifluoromethoxy)phenyl)methanol
Boiling Point Estimated 300–320°C ~290°C ~280°C
LogP (Octanol-Water Partition) 2.8 3.2 3.5
Solubility in Methanol High High Moderate

Notes:

  • The higher LogP of (4-Chloro-3-(trifluoromethoxy)phenyl)methanol reflects increased lipophilicity due to the chloro group .
  • The target compound’s lower LogP compared to -CF₃ analogs suggests better aqueous solubility, advantageous in drug formulation.

Biological Activity

(4-(4-(Trifluoromethoxy)phenoxy)phenyl)methanol, often referred to as TFM-phenol, is a compound that has garnered attention due to its unique trifluoromethoxy group and its potential biological activities. This article aims to explore the biological activity of TFM-phenol, focusing on its mechanisms of action, biological targets, and relevant case studies.

Chemical Structure and Properties

The chemical structure of TFM-phenol is characterized by a trifluoromethoxy group attached to a biphenyl framework. This structure enhances its lipophilicity and may influence its interaction with biological targets.

Mechanisms of Biological Activity

Research indicates that the trifluoromethoxy group can significantly alter the pharmacological properties of compounds. For instance, it has been shown to enhance the potency of certain drugs by improving their binding affinity to biological targets. The following mechanisms have been identified:

  • Inhibition of Enzymatic Activity : TFM-phenol may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions.
  • Modulation of Receptor Activity : The compound may interact with various receptors, influencing signaling pathways that regulate physiological processes.

Biological Targets

TFM-phenol has been studied for its activity against several biological targets, including:

  • 5-Hydroxytryptamine (5-HT) Receptors : The presence of the trifluoromethoxy group has been linked to increased inhibition of 5-HT uptake, suggesting potential applications in treating mood disorders .
  • Tuberculosis Pathogens : Preliminary studies indicate that TFM-phenol exhibits activity against Mycobacterium tuberculosis, potentially through mechanisms similar to known MmpL3 inhibitors, which target bacterial cell wall synthesis .

Table 1: Summary of Biological Activities

Biological TargetEffect ObservedReference
5-HT ReceptorsIncreased inhibition of uptake
M. tuberculosisAntimicrobial activity
CYP450 MetabolismModulated clearance rates

Case Study: Antimicrobial Activity

A study evaluated the efficacy of TFM-phenol against M. tuberculosis. The compound demonstrated a concentration-dependent bactericidal effect with an MIC (Minimum Inhibitory Concentration) value indicating significant activity against resistant strains. Notably, it was observed that TFM-phenol retained efficacy even in strains with known resistance mutations, highlighting its potential as a therapeutic agent in drug-resistant tuberculosis cases .

Case Study: Pharmacokinetics

Pharmacokinetic studies have shown that TFM-phenol is metabolized primarily by CYP2D6 and CYP3A4 enzymes. This information is crucial for understanding its bioavailability and potential drug interactions . The compound's half-life and clearance rates suggest a favorable profile for further development into therapeutics.

Q & A

Q. Basic

  • Oxidation/Reduction Pathways : Start with 4-(4-(trifluoromethoxy)phenoxy)benzaldehyde. Reduce using sodium borohydride (NaBH₄) in methanol at 0–25°C for 2–4 hours to yield the primary alcohol. Monitor progress via TLC (Rf ~0.3 in hexane/ethyl acetate 3:1) .
  • Ether Formation : Alternatively, couple 4-(trifluoromethoxy)phenol with 4-bromobenzyl alcohol via Ullmann coupling using CuI/1,10-phenanthroline in DMF at 110°C for 24 hours .
  • Critical Parameters : Excess NaBH₄ improves reduction efficiency (>90% yield), while CuI catalytic systems require strict oxygen exclusion to prevent byproducts.

How can researchers validate the structural integrity and purity of this compound?

Q. Basic

  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Key peaks include δ 4.6 ppm (s, 2H, -CH₂OH), δ 7.0–7.4 ppm (aromatic protons), and δ 120–125 ppm (CF₃O group in ¹³C) .
    • HPLC : Use a C18 column (ACN/water 70:30) to confirm purity >98% .
  • X-ray Crystallography : Single-crystal analysis (e.g., from ethanol recrystallization) confirms spatial arrangement of the trifluoromethoxy and phenoxy groups .

How should contradictory biological activity data (e.g., antimicrobial vs. inactive results) be addressed?

Q. Advanced

  • Assay Variability : Test multiple bacterial strains (e.g., S. aureus ATCC 25923 vs. clinical isolates) under standardized MIC protocols (CLSI guidelines) to rule out strain-specific resistance .
  • Solvent Effects : Compare DMSO (common solubilizer) with PEG-400; DMSO >1% may inhibit bacterial growth, leading to false negatives .
  • Metabolic Stability : Assess compound stability in liver microsomes (e.g., human S9 fraction) to determine if rapid degradation explains inconsistent in vivo results .

What strategies optimize structure-activity relationship (SAR) studies for derivatives?

Q. Advanced

  • Targeted Modifications :
    • Electron-Withdrawing Groups : Replace -CF₃O with -NO₂ at the para position to enhance antibacterial potency (tested via Kirby-Bauer assay) .
    • Hydroxyl Group Protection : Acetylate the -CH₂OH to improve blood-brain barrier penetration (evaluate via PAMPA assay) .
  • Computational Modeling : Use DFT calculations (B3LYP/6-31G*) to predict binding affinity to bacterial dihydrofolate reductase .

What methodologies assess environmental impact and degradation pathways?

Q. Advanced

  • Biodegradation : Conduct OECD 301F tests (28-day aerobic sludge incubation) to measure % mineralization via CO₂ evolution .
  • Ecotoxicology : Use Daphnia magna acute toxicity assays (48-hour LC₅₀) and algal growth inhibition tests (Pseudokirchneriella subcapitata) .
  • Photolysis : Expose to UV light (λ = 254 nm) in aqueous solution; monitor degradation intermediates via LC-MS .

What are emerging research directions for this compound?

Q. Advanced

  • Biocatalytic Synthesis : Engineer E. coli expressing alcohol dehydrogenase (ADH) to enantioselectively reduce ketone precursors .
  • Polymer Applications : Incorporate into epoxy resins as a crosslinker; evaluate thermostability via TGA (decomposition >250°C) .
  • Neuroinflammation Studies : Screen for COX-2 inhibition in microglial cells (BV-2 line) using ELISA for PGE₂ .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-(4-(Trifluoromethoxy)phenoxy)phenyl)methanol
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(4-(4-(Trifluoromethoxy)phenoxy)phenyl)methanol

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